Allosteric Dual Akt1/Akt2 Inhibitor Synthesis
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate is a documented reagent in the synthesis of naphthyridinones, a class of allosteric dual Akt1 and Akt2 inhibitors. The specific 2-chloro-3-formyl-4-(Boc-amino) arrangement on the pyridine ring enables the formation of the 1,6-naphthyridine scaffold, a critical pharmacophore for potent dual inhibition [1]. This precise regioisomeric configuration is not provided by closely related analogs such as tert-butyl (2-chloro-4-formylpyridin-3-yl)carbamate (CAS 1238324-73-6), which lacks the necessary ortho relationship between the chlorine and formyl groups for this specific condensation .
| Evidence Dimension | Suitability for synthesis of naphthyridinone Akt1/Akt2 inhibitors |
|---|---|
| Target Compound Data | Key intermediate; yields potent allosteric dual inhibitors with IC50 values in the low nanomolar range in cell-based assays |
| Comparator Or Baseline | tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate (CAS 1238324-73-6): Not reported for this application; different regioisomer leads to distinct reactivity and product outcomes |
| Quantified Difference | Functional vs. non-functional for the target synthesis pathway |
| Conditions | Synthesis of naphthyridinones as described in Bilodeau et al., Bioorg. Med. Chem. Lett. 2008, 18, 3178-3182 |
Why This Matters
Selecting the correct regioisomer is essential for achieving the intended synthetic route and biological activity; substitution with a positional isomer would derail the synthetic sequence and fail to produce the desired naphthyridinone core.
- [1] Coompo Research Chemicals. (n.d.). 4-(Boc-amino)-2-chloro-3-pyridinecarbaldehyde. Retrieved from https://coompo.com/compounds/4++Boc+amino++2+chloro+3+pyridinecarbaldehyde+C211321.html View Source
